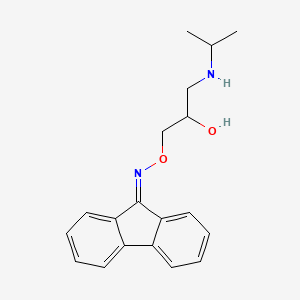

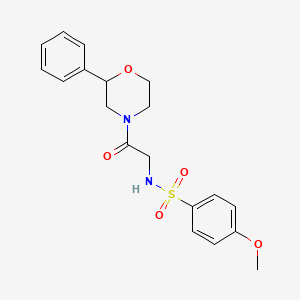

9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

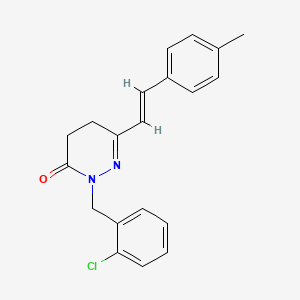

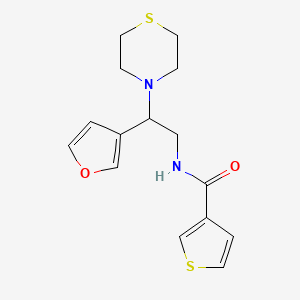

The molecular structure of 9H-fluoren-9-one consists of a three-ring system with a ketone functional group . The oxime derivative would have a C=N-OH group attached to the fluorenone core. Unfortunately, specific structural details for this compound are not available in the current resources.Chemical Reactions Analysis

While specific chemical reactions involving “9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime” are not found in the available resources, fluorenone and its derivatives are known to participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen

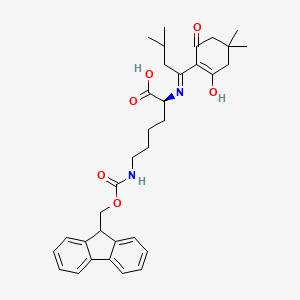

Synthesis and Biological Studies

The synthesis of fluorene and/or benzophenone O-oxime ethers containing amino acid residues has been explored, revealing their potential in cardiovascular and antibacterial applications. Notably, 2-(3-(9H-fluoren-9-ylideneaminooxy)-2-hydroxypropylamino)-3-methyl-butanoic acid demonstrated significant cardiovascular effects, reducing heart rates in dogs, alongside notable in vitro antibacterial activity against various bacteria. This compound's docking analysis indicated a fitting interaction with the human β2-adrenergic receptor active site, highlighting its potential as a lead compound in drug development (Soltani Rad et al., 2014).

Fluorescent Conjugate Preparation

Research has also utilized derivatives of 9H-fluoren-9-one O-oxime for the preparation of fluorescent conjugates with steroids, demonstrating the compound's versatility in biochemical assays and potential diagnostic applications. This method involves reacting oxo-steroids with isomers of O-(fluoresceinylmethyl)hydroxylamine to produce O-(fluoresceinylmethyl)oxime steroid conjugates, highlighting a novel approach to creating fluorescent markers for biological research (Adamczyk et al., 1999).

Molecular Structure Insights

Further investigations into the structure of related compounds, like 9-oxo-9H-fluorene-1-carboxylic acid, offer insights into the molecular conformation and stacking behaviors critical for understanding the chemical properties and reactivity of these compounds. Such studies contribute to the foundational knowledge necessary for designing new materials and pharmaceuticals (Coté et al., 1996).

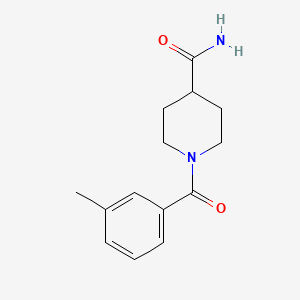

Chemical Reactivity and Synthesis Techniques

The diverse chemical reactivity of fluorene derivatives has been demonstrated through studies on the synthesis of isoxazol-4(5H)-one oximes and the exploration of their potential in various chemical transformations. These investigations reveal the compound's utility in synthesizing novel chemical entities with potential applications ranging from material science to medicinal chemistry (Palysaeva et al., 2018).

Eigenschaften

IUPAC Name |

1-(fluoren-9-ylideneamino)oxy-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-13(2)20-11-14(22)12-23-21-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,20,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGWPRNLYDDOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-one O-(2-hydroxy-3-(isopropylamino)propyl) oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

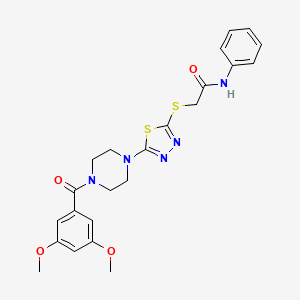

![1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2590480.png)

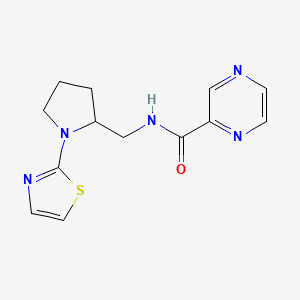

![N-(1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2590485.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)

![3,4,5-trimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2590493.png)